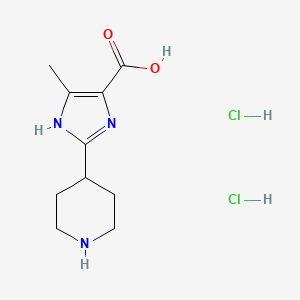

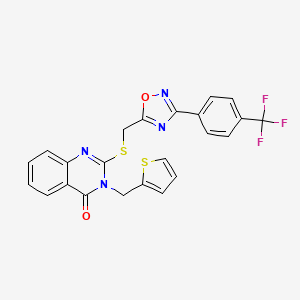

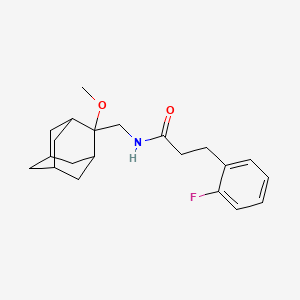

4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions starting with the conversion of piperidine carboxylic acids to their corresponding β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions with various N-mono-substituted hydrazines to afford the target compounds . Although the exact synthesis of 4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride is not described, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of a related compound, 4-piperidinecarboxylic acid hydrochloride, has been characterized by single crystal X-ray diffraction, showing that the piperidine ring adopts a chair conformation with the carboxyl group in the equatorial position . This information can be useful in predicting the molecular conformation of 4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride, as the presence of a piperidine ring and a carboxylic acid group is common to both compounds.

Chemical Reactions Analysis

The derivatization of carboxylic acids for high-performance liquid chromatography (HPLC) analysis is discussed in one of the papers, where a derivatization reagent is used to enhance the detection of carboxylic acids . This suggests that 4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride could potentially undergo similar reactions to form detectable derivatives for analytical purposes.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the characterization of similar compounds through NMR spectroscopy, HRMS, and FTIR spectrum indicates that these techniques could be employed to analyze the physical and chemical properties of 4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

Several studies have investigated compounds related to "4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride" for their potential anticancer activities. For instance, Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. These compounds showed promising results, indicating their potential as therapeutic agents against cancer (Rehman et al., 2018).

Pharmaceutical Development

In the realm of pharmaceuticals, the compound has been part of studies aimed at developing new therapeutic agents. For example, the Aurora kinase inhibitor study by ロバート ヘンリー,ジェームズ (2006) highlights the potential use of related compounds in treating cancer by inhibiting Aurora A, a protein kinase involved in the regulation of cell division (ロバート ヘンリー,ジェームズ, 2006).

Material Science and Surface Treatment

The compound and its derivatives also find applications in material science, particularly in the surface treatment of metals. Moshohoritou et al. (1994) investigated the use of heterocyclic organic compounds, including piperidine-4-carboxylic acid, as additives in the electrolytic coloring of anodized aluminum. These additives influenced the throwing power and resistance to atmospheric oxidation, showcasing the compound's utility beyond biomedical applications (Moshohoritou et al., 1994).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-methyl-2-piperidin-4-yl-1H-imidazole-4-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2.2ClH/c1-6-8(10(14)15)13-9(12-6)7-2-4-11-5-3-7;;/h7,11H,2-5H2,1H3,(H,12,13)(H,14,15);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFWPHORLHBONR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2CCNCC2)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2548539.png)

![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide](/img/structure/B2548542.png)

![5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2548554.png)

![Methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidin o[1,2-h]purin-3-yl]acetate](/img/structure/B2548557.png)

![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride](/img/structure/B2548558.png)

![N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]acetamide](/img/structure/B2548562.png)